N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine
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Overview
Description
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is a synthetic derivative of the amino acid lysine. This compound is characterized by the presence of a long aliphatic chain and a dimethylated lysine residue. Such modifications often impart unique chemical and biological properties to the molecule, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine typically involves the following steps:
Protection of the amino group: The amino group of L-lysine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Dimethylation: The protected lysine is then subjected to dimethylation using reagents like formaldehyde and a reducing agent such as sodium cyanoborohydride.
Introduction of the aliphatic chain: The long aliphatic chain is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base like triethylamine.
Deprotection: The final step involves the removal of the protecting group to yield this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. Techniques like chromatography and crystallization are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to introduce functional groups like hydroxyl or carboxyl.
Reduction: Reduction reactions can modify the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylated nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine involves its interaction with specific molecular targets. The dimethylated lysine residue can mimic natural lysine residues, allowing the compound to bind to enzymes or receptors. The long aliphatic chain can influence the compound’s hydrophobic interactions and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N2,N2-Dimethyl-L-lysine: Lacks the long aliphatic chain, making it less hydrophobic.
N6-(1-oxooctadecyl)-L-lysine: Lacks the dimethylation, affecting its interaction with enzymes.
N2,N2-Dimethyl-N6-(1-oxohexadecyl)-L-lysine: Similar structure but with a shorter aliphatic chain.
Uniqueness
N2,N2-Dimethyl-N6-(1-oxooctadecyl)-L-lysine is unique due to the combination of dimethylation and a long aliphatic chain, which imparts distinct chemical and biological properties.
Properties
CAS No. |
90147-01-6 |
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Molecular Formula |
C26H52N2O3 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2S)-2-(dimethylamino)-6-(octadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C26H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25(29)27-23-20-19-21-24(26(30)31)28(2)3/h24H,4-23H2,1-3H3,(H,27,29)(H,30,31)/t24-/m0/s1 |
InChI Key |
XVIVXOVYFNKPJB-DEOSSOPVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
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